阿米磺必利-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

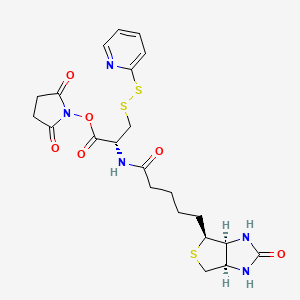

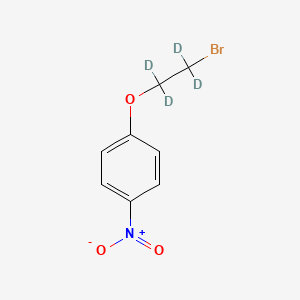

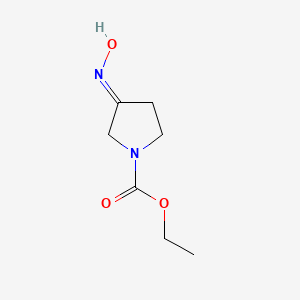

Amisulpride-d5 is the deuterium labeled version of Amisulpride . Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and dysthymia . It is a selective dopamine D2 and D3 receptor antagonist .

Synthesis Analysis

The synthesis of amisulpride involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid (III) using acetic acid and hydrogen peroxide at 40-45°C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid (IV) .Molecular Structure Analysis

The molecular formula of Amisulpride-d5 is C17H22D5N3O4S . It has a molecular weight of 374.51 .Chemical Reactions Analysis

Amisulpride-d5 is intended for use as an internal standard for the quantification of amisulpride . Analytes are extracted using the acetonitrile protein precipitation method .Physical And Chemical Properties Analysis

Amisulpride-d5 has a molecular weight of 374.51 and a molecular formula of C17H22D5N3O4S . The density of Amisulpride is 1.2±0.1 g/cm3 .科学研究应用

抗抑郁特性:阿米磺必利因其抗抑郁作用而受到认可,这归因于其对 5-HT7a 血清素受体的拮抗作用,而不是其对 D2/D3 受体的拮抗作用。这种理解对于掌握其治疗抑郁症和某些形式的精神分裂症的疗效至关重要 (Abbas 等人,2009)。

非典型抗精神病作用机制:与经典神经阻滞剂相比,阿米磺必利具有诱发锥体外系副作用的倾向较低,并且在治疗阴性症状方面疗效更高。这种非典型性可能是由于其对边缘性 D2/D3 受体的优先作用和快速解离假说 (Möller,2003)。

药代动力学和验证:一项研究重点是开发一种使用与串联质谱联用的 HPLC 方法来量化人血浆中的阿米磺必利。这项研究对于了解阿米磺必利及其代谢物的药代动力学非常重要 (Mogili 等人,2011)。

在精神分裂症治疗中的疗效:阿米磺必利可有效治疗精神分裂症患者,特别是那些以阴性症状为主的患者。这种疗效延伸到中期的治疗阶段 (Lôo 等人,1997)。

母乳传递和新生儿接触:一项研究开发了一种在人母乳和新生儿血浆中量化阿米磺必利的方法,为该药物向母乳喂养婴儿的转移提供了至关重要的见解 (O'Halloran 等人,2016)。

与其他抗抑郁药的比较:阿米磺必利在治疗心境恶劣和重度抑郁症方面的有效性与丙咪嗪和安慰剂进行了比较,突出了其在抑郁症治疗中的多巴胺能传递中的作用 (Lecrubier 等人,1997)。

在治疗急性精神分裂症发作中的非典型特征:阿米磺必利与氟哌啶醇在治疗急性精神分裂症发作方面进行了比较,显示出相似或更好的疗效和更少的锥体外系症状 (Möller 等人,1997)。

内分泌作用:一项研究调查了阿米磺必利对激素分泌的急性内分泌作用,为其与神经内分泌相关的潜在副作用提供了见解 (Wetzel 等人,1994)。

对人下颌下腺的影响:这项研究探讨了阿米磺必利对人下颌下腺的影响,为其对唾液分泌的影响提供了独特的见解 (Loy 等人,2011)。

在大鼠血浆中的定量:一项研究报告了一种灵敏的方法来测定大鼠血浆中的阿米磺必利浓度,这对于临床前药代动力学研究至关重要 (Noh 等人,2015)。

作用机制

Target of Action

Amisulpride-d5, like its parent compound Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .

Mode of Action

Amisulpride-d5 selectively binds to D2/D3 receptors with no affinity for dopamine D1, D4, or D5 receptor subtypes . It has a dual effect: at low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, which is responsible for its antipsychotic effects .

Biochemical Pathways

Amisulpride-d5, as an antagonist of the D2-like dopamine receptors, interacts with specific intracellular signaling pathways through coupling with G proteins . This interaction influences the dopaminergic neurotransmission in the brain, particularly in the limbic system .

Pharmacokinetics

The elimination of Amisulpride is biphasic. The elimination half-life of amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous amisulpride . Renal function significantly influences the clearance of Amisulpride .

Result of Action

As an antipsychotic agent, Amisulpride-d5 alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It also improves cognition with notable effects on the domains of attention, executive function, and working memory .

Action Environment

The action of Amisulpride-d5 can be influenced by various environmental factors such as renal function .

安全和危害

未来方向

Amisulpride is an effective and well-tolerated option for the first-line treatment of patients with acute schizophrenia as well as for those requiring long-term maintenance therapy . It is also used as an antiemetic agent . The use of Amisulpride-d5 as an internal standard for the quantification of amisulpride could be a future direction .

生化分析

Biochemical Properties

Amisulpride-d5, like its parent compound Amisulpride, selectively works on dopamine D2 and D3 receptors . It interacts with these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Cellular Effects

Amisulpride-d5 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amisulpride-d5 exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By binding to these receptors, it inhibits dopamine-mediated responses, thereby modulating neurotransmission .

Temporal Effects in Laboratory Settings

The effects of Amisulpride-d5 have been observed to change over time in laboratory settings. For example, significant improvement in both positive and negative symptoms was observed in patients starting from the second week of treatment .

Dosage Effects in Animal Models

The effects of Amisulpride-d5 vary with different dosages in animal models. For instance, to avoid exceeding the laboratory alert level (640 ng/mL), the model-based simulation results showed that the recommended dose of amisulpride was no more than 600 mg/d for patients aged 60 years, 800 mg/d for those aged 40 years and 1200 mg/d for those aged 20 years, respectively .

Metabolic Pathways

Amisulpride-d5 undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . It is known to interact with enzymes or cofactors in the metabolic pathways .

Transport and Distribution

Amisulpride-d5 is transported and distributed within cells and tissues. It is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .

Subcellular Localization

Given its molecular properties and mechanism of action, it is likely to be localized in areas of the cell where dopamine D2 and D3 receptors are present, such as the cell membrane .

属性

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: Amisulpride-d5 is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)